Furosemide acyl glucuronide
CAS No.: 72967-59-0
Cat. No.: VC21352613
Molecular Formula: C18H19ClN2O11S
Molecular Weight: 506.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72967-59-0 |
---|---|
Molecular Formula | C18H19ClN2O11S |
Molecular Weight | 506.9 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 |
Standard InChI Key | RNVHHPUYELVHRE-GLRLOKQVSA-N |
Isomeric SMILES | C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
SMILES | C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Canonical SMILES | C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Appearance | Yellow Solid |
Melting Point | 143-146˚C |
Chemical Properties and Formation
Chemical Structure and Properties
Furosemide acyl glucuronide is a water-soluble synthetic glucuronide derivative formed when the carboxylic acid group of furosemide conjugates with glucuronic acid. The resulting 1-O-glucuronide contains an ester bond (acyl linkage) between the carboxyl group of furosemide and the hydroxyl group at the C-1 position of glucuronic acid . This acyl linkage distinguishes it from other types of glucuronides and contributes to its unique chemical behavior, including its potential for reactivity and instability under certain conditions .
Metabolic Pathways
The formation of furosemide acyl glucuronide occurs through the process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This biotransformation takes place predominantly in the liver, but significant glucuronidation also occurs in the kidneys . The total body clearance of furosemide proceeds through two major pathways: approximately 50% through hepatic and renal glucuronidation to form the acyl glucuronide, and 50% through direct renal excretion of the unchanged drug .
Studies using human liver microsomes have demonstrated that furosemide acyl-glucuronidation exhibits sigmoidal kinetics that best fit the Hill equation, suggesting complex enzyme-substrate interactions in its formation . This differs from the typical Michaelis-Menten kinetics observed with many drug metabolizing reactions and may have implications for dose-dependent metabolite formation and potential drug interactions.
Analytical Methods for Detection
Chromatographic Analysis
The quantitative analysis of furosemide and its acyl glucuronide metabolite can be accomplished using high-performance liquid chromatography (HPLC). Notably, one of the advantages of this analytical approach is that it allows for the direct measurement of both the parent drug and the glucuronide conjugate without requiring enzymatic deglucuronidation steps .
For optimal detection and quantification, plasma and urine samples must be properly handled to maintain compound stability. This includes protection from light exposure and maintaining a pH of approximately 5 to prevent degradation of the acyl glucuronide . The limit of quantitation for furosemide in plasma has been reported as 0.007 μg/ml, while for the acyl glucuronide it is 0.010 μg/ml. In urine samples, the limits of quantitation are higher: 0.10 μg/ml for furosemide and 0.15 μg/ml for the acyl glucuronide .
Pharmacokinetics
Absorption and Distribution
Following oral administration of furosemide, both the parent drug and its acyl glucuronide metabolite can be detected in plasma. The formation of the glucuronide begins rapidly after absorption of furosemide, with the metabolite appearing in the systemic circulation shortly after the parent drug .
The plasma protein binding characteristics of furosemide acyl glucuronide differ from those of the parent compound. While furosemide is highly protein-bound (approximately 95-99%), its acyl glucuronide typically exhibits lower protein binding, affecting its volume of distribution and potential for reaching target sites .
Metabolism and Excretion
The metabolism of furosemide to its acyl glucuronide represents a major clearance pathway, accounting for approximately 50% of the total body clearance . Both hepatic and renal tissues contribute to this glucuronidation process. The renal clearance of furosemide has been reported to be approximately 128 ± 49 ml/min under normal conditions, while the acyl glucuronide exhibits a higher renal clearance of about 552 ± 298 ml/min, indicating active tubular secretion processes .
A particularly important aspect of furosemide pharmacokinetics is the enterohepatic cycling of its acyl glucuronide. Following biliary excretion, the acyl glucuronide can be hydrolyzed back to furosemide by intestinal β-glucuronidase enzymes, leading to reabsorption of the parent drug. This process contributes to a second, slow elimination phase characterized by a half-life of 20-30 hours .
Biphasic Elimination Kinetics
The elimination of furosemide follows a biphasic pattern, with an initial rapid phase followed by a prolonged terminal phase. The first phase primarily reflects direct renal excretion of furosemide and formation of the acyl glucuronide. The second, slower phase with a half-life of 20-30 hours corresponds to the enterohepatic cycling of the acyl glucuronide .
This biphasic elimination has important clinical implications, as it results in a pharmacodynamic pattern characterized by an initial diuretic effect lasting approximately 4 hours, followed by a rebound phase of urine retention that may persist for up to 3 days .
Pharmacological Activity
Pharmacodynamic Implications
The biphasic elimination kinetics of furosemide and its acyl glucuronide correlate with a distinct pharmacodynamic pattern. After each dose of furosemide, there is initially a short period (approximately 4 hours) of stimulated urine flow, representing the acute diuretic effect. This is followed by a prolonged recovery period of about 3 days, during which compensatory mechanisms act to restore fluid balance .
This extended recovery period has significant implications for dosing regimens. Repetitive dosing before completion of the recovery phase may result in accumulation of the recovery period effects, potentially leading to diminished diuretic response over time .
Clinical Implications
Impact in Renal Impairment
In patients with renal impairment, the disposition of both furosemide and its acyl glucuronide is altered. As kidney function declines, the renal clearance of both compounds decreases. Additionally, renal impairment may affect the kidney's capacity for glucuronidation, potentially altering the ratio of parent drug to metabolite .
A particularly noteworthy clinical consequence relates to dosing considerations in renal impairment. While many drugs require dose reduction in renal impairment due to decreased clearance, furosemide often requires dose increases to maintain an adequate diuretic effect . This apparent paradox reflects the complex relationship between furosemide pharmacokinetics, metabolite formation, and site-specific delivery to the active site within the kidney.
Accumulation in End-Stage Renal Disease
In patients with end-stage renal failure, both furosemide and its acyl glucuronide can accumulate due to what has been described as "infinite hepatic cycling." The severe reduction in renal clearance leads to increased reliance on hepatic metabolism and biliary excretion, but the subsequent enterohepatic circulation results in a continuous recycling of the drug with minimal net elimination .
The full clinical impact of this accumulation in patients with end-stage renal failure remains to be fully elucidated and represents an important area for further research .
Interaction with Probenecid
Effect on Pharmacokinetic Parameters
Probenecid, an organic acid transport inhibitor, significantly affects the pharmacokinetics of both furosemide and its acyl glucuronide. Studies have demonstrated that probenecid administration (1 g orally) increases the half-life of furosemide from 2.01 ± 0.68 to 3.40 ± 1.48 hours and decreases its oral clearance from 164 ± 67.0 to 58.3 ± 28.1 ml/min .
The impact on the acyl glucuronide includes a significant increase in the time to maximum concentration (Tmax) from 1.4 to 2.6 hours, although probenecid shows no effect on the lag time, maximum concentration (Cmax), terminal half-life, or plasma protein binding of the metabolite .
Stability and Toxicity Concerns
Acyl Migration and Chemical Reactivity
As an acyl glucuronide, furosemide glucuronide possesses chemical reactivity characteristics that warrant consideration from a toxicological perspective. Acyl glucuronides in general can undergo acyl migration, where the drug moiety migrates from the 1-position to other hydroxyl groups on the glucuronic acid component, forming isomeric glucuronides. This process increases the chemical reactivity of the metabolite and may contribute to potential toxicity concerns .
The stability of acyl glucuronides in phosphate buffer has emerged as a useful parameter for classifying the safety profile of carboxylic acid-containing drugs. Drugs with more stable acyl glucuronides (longer half-lives) tend to have better safety profiles than those with rapidly degrading acyl glucuronides .
Classification Based on Stability
Recent research has established a classification system based on the half-life of acyl glucuronides in phosphate buffer. According to this system, drugs can be categorized as "safe," "warning," or "withdrawn" based on the stability of their acyl glucuronides. Compounds with acyl glucuronide half-lives of 10.6 hours or longer are classified as "safe," while those with half-lives of 4.0 hours or shorter fall into the "withdrawn or warning" category .
Furosemide acyl glucuronide has been evaluated using this classification system and falls into the "withdrawn or warning" category with a half-life of 4.0 hours or shorter in phosphate buffer. This classification suggests potential for reactivity-based toxicity concerns, although the clinical significance of this finding requires further investigation .
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